Cas no 112399-43-6 (4-(2-bromo-5-fluorophenyl)butan-2-one)

4-(2-bromo-5-fluorophenyl)butan-2-one 化学的及び物理的性質
名前と識別子
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- 2-Butanone, 4-(2-bromo-5-fluorophenyl)-
- 4-(2-bromo-5-fluorophenyl)butan-2-one
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4-(2-bromo-5-fluorophenyl)butan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1896182-0.25g |
4-(2-bromo-5-fluorophenyl)butan-2-one |
112399-43-6 | 0.25g |
$513.0 | 2023-09-18 | ||
Enamine | EN300-1896182-10.0g |
4-(2-bromo-5-fluorophenyl)butan-2-one |
112399-43-6 | 10g |
$5037.0 | 2023-05-24 | ||
Enamine | EN300-1896182-0.5g |
4-(2-bromo-5-fluorophenyl)butan-2-one |
112399-43-6 | 0.5g |
$535.0 | 2023-09-18 | ||
Enamine | EN300-1896182-0.05g |
4-(2-bromo-5-fluorophenyl)butan-2-one |
112399-43-6 | 0.05g |
$468.0 | 2023-09-18 | ||
Enamine | EN300-1896182-2.5g |
4-(2-bromo-5-fluorophenyl)butan-2-one |
112399-43-6 | 2.5g |
$1089.0 | 2023-09-18 | ||
Enamine | EN300-1896182-5.0g |
4-(2-bromo-5-fluorophenyl)butan-2-one |
112399-43-6 | 5g |
$3396.0 | 2023-05-24 | ||
Enamine | EN300-1896182-0.1g |
4-(2-bromo-5-fluorophenyl)butan-2-one |
112399-43-6 | 0.1g |
$490.0 | 2023-09-18 | ||
Enamine | EN300-1896182-5g |
4-(2-bromo-5-fluorophenyl)butan-2-one |
112399-43-6 | 5g |
$1614.0 | 2023-09-18 | ||
Enamine | EN300-1896182-1g |
4-(2-bromo-5-fluorophenyl)butan-2-one |
112399-43-6 | 1g |
$557.0 | 2023-09-18 | ||
Enamine | EN300-1896182-10g |
4-(2-bromo-5-fluorophenyl)butan-2-one |
112399-43-6 | 10g |
$2393.0 | 2023-09-18 |
4-(2-bromo-5-fluorophenyl)butan-2-one 関連文献
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
4-(2-bromo-5-fluorophenyl)butan-2-oneに関する追加情報
4-(2-Bromo-5-Fluorophenyl)Butan-2-One: A Comprehensive Overview
4-(2-Bromo-5-Fluorophenyl)Butan-2-One, also known by its CAS number 112399-43-6, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which combines a bromine atom and a fluorine atom on a phenyl ring, attached to a butanone backbone. The presence of these halogens imparts distinct electronic and steric properties, making it a valuable building block in various chemical transformations.
The synthesis of 4-(2-Bromo-5-Fluorophenyl)Butan-2-One typically involves multi-step processes, often utilizing coupling reactions or Friedel-Crafts acylation. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. For instance, the use of palladium-catalyzed cross-coupling reactions has become a cornerstone in constructing the phenylbutanone framework with high precision.
In terms of applications, 4-(2-Bromo-5-Fluorophenyl)Butan-2-One serves as an intermediate in the synthesis of biologically active molecules. Its ability to undergo nucleophilic addition and condensation reactions makes it ideal for constructing complex heterocycles. Recent studies have highlighted its role in the development of kinase inhibitors and other therapeutic agents, underscoring its importance in drug discovery.
The electronic properties of this compound are further enhanced by the electron-withdrawing effects of bromine and fluorine atoms. This feature has led to its exploration in optoelectronic materials, where it can act as a π-conjugated system to facilitate charge transport. Researchers have recently investigated its potential in organic light-emitting diodes (OLEDs) and photovoltaic devices, demonstrating promising results in terms of efficiency and stability.
In addition to its synthetic applications, 4-(2-Bromo-5-Fluorophenyl)Butan-2-One has been studied for its environmental fate and toxicity. Understanding its degradation pathways under various conditions is crucial for assessing its ecological impact. Recent findings suggest that it undergoes rapid hydrolysis under alkaline conditions, reducing its persistence in aquatic environments.
The structural versatility of 4-(2-Bromo-5-Fluorophenyl)Butan-2-One also extends to its use as a precursor for functional materials. By incorporating this compound into polymer frameworks, scientists have developed materials with tailored mechanical and thermal properties. These materials find applications in advanced composites and high-performance polymers.
In conclusion, 4-(2-Bromo-5-Fluorophenyl)Butan-2-One (CAS No: 112399-43-) stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and material science, positions it as a key player in future innovations. As research continues to uncover new potentials for this compound, its role in advancing technology and medicine is expected to grow significantly.
112399-43-6 (4-(2-bromo-5-fluorophenyl)butan-2-one) 関連製品
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